

Application Notes and Protocols for Ethylenyl Groups in Cross-Coupling Reactions

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Compound of Interest

Compound Name: Ethylenyl

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These application notes provide a detailed overview and experimental protocols for the utilization of **ethylenyl** (vinyl) groups in several pivotal cross-coupling reactions. The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions are highlighted as powerful tools for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Suzuki-Miyaura Coupling with Ethylenyl Boron Reagents

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.^[1] The use of **ethylenyl** (vinyl) boron reagents, such as vinylboronic acids, their esters (e.g., pinacol esters), or potassium vinyltrifluoroborate, allows for the efficient synthesis of styrenes, dienes, and other vinyl-containing motifs.^{[2][3][4]} These reagents are generally stable, and the reaction conditions are mild, tolerating a wide variety of functional groups.^[3]

Quantitative Data for Suzuki-Miyaura Vinylation

Entry	Aryl Halide/Triflate	Ethyl enyl Boron Reagent	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
1	4-Bromoanisole	Potassium vinyltrifluoroborate	PdCl ₂ (2)	PPh ₃ (6)	CS ₂ CO ₃	THF/H ₂ O	RT	72	[4]
2	1-Bromonaphthalene	Potassium vinyltrifluoroborate	PdCl ₂ (dppf)·CH ₂ Cl ₂ (2)	-	t-BuNH ₂	i-PrOH/H ₂ O	80	95	[3]
3	1-Iodo-4-nitrobenzene	Potassium vinyltrifluoroborate	PdCl ₂ (2)	PPh ₃ (6)	CS ₂ CO ₃	THF/H ₂ O	RT	91	[4]
4	3-Iodoindazole	Vinylboronic acid pinacol ester	Pd(PPH ₃) ₄ (5)	-	Na ₂ CO ₃ (2N aq.)	Dioxane	μW	75	[2]
5	4-Bromobenzonitrile	Potassium vinyltrifluoroborate	PdCl ₂ (2)	PPh ₃ (6)	CS ₂ CO ₃	THF/H ₂ O	RT	85	[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown.^[4]

Materials:

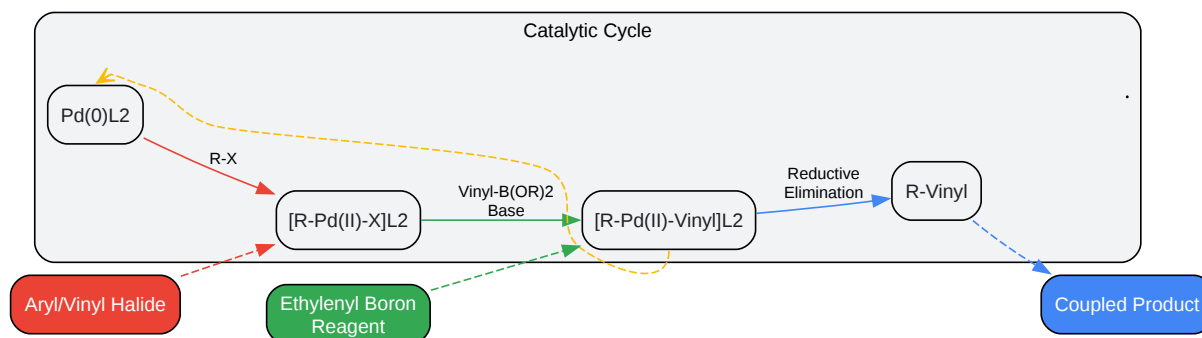
- 4-Bromoanisole
- Potassium vinyltrifluoroborate
- Palladium(II) chloride (PdCl_2)
- Triphenylphosphine (PPh_3)
- Cesium carbonate (Cs_2CO_3)
- Tetrahydrofuran (THF), anhydrous
- Water, deionized

Procedure:

- To an oven-dried reaction vessel, add 4-bromoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).
- In a separate flask, prepare the catalyst solution by dissolving PdCl_2 (0.02 mmol, 2 mol%) and PPh_3 (0.06 mmol, 6 mol%) in 5 mL of anhydrous THF.
- Add the catalyst solution to the reaction vessel, followed by 4 mL of THF and 1 mL of deionized water (to achieve a 9:1 THF/ H_2O mixture).
- Seal the vessel and stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 4-methoxystyrene.

Suzuki-Miyaura Catalytic Cycle



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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling with Ethylenyl Stannanes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.^[5] Vinylstannanes are effective coupling partners for the synthesis of substituted alkenes and conjugated dienes.^[6] A key advantage of organostannanes is their tolerance to a wide variety of functional groups; however, a significant drawback is the toxicity of tin compounds.^[5]

Quantitative Data for Stille Vinylation

Entry	Electrophile	Ethyl enyl Stannane	Catalyst (mol %)	Ligand (mol %)	Additive	Solvent	Temp. (°C)	Yield (%)	Reference
1	Iodobenzene	Vinyltributylstannane	Pd(PPh ₃) ₄ (2)	-	-	Toluene	100	95	[7]
2	Vinyl Bromide	Vinyltributylstannane	PdCl ₂ (PPh ₃) ₂ (1)	-	-	THF	65	92	[6]
3	4-Chlorobenzonitrile	Phenyltributylstannane	Pd ₂ (dba) ₃ (0.5)	P(t-Bu) ₃ (1.2)	-	Dioxane	60	96	[8]
4	Enol Triflate	Organotin Reagent	Pd(dpfp)Cl ₂ ·DCM (10)	-	CuI, LiCl	DMF	40	87	[8]
5	Allyl Bromide	Vinylcyclopropylstannane	Pd(OAc) ₂ (10)	AsPh ₃ (60)	CuI, LiCl	NMP	80	70	[8]

Experimental Protocol: Stille Coupling of an Enol Triflate with an Organotin Reagent

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society, 2021, 143, 10872.

Materials:

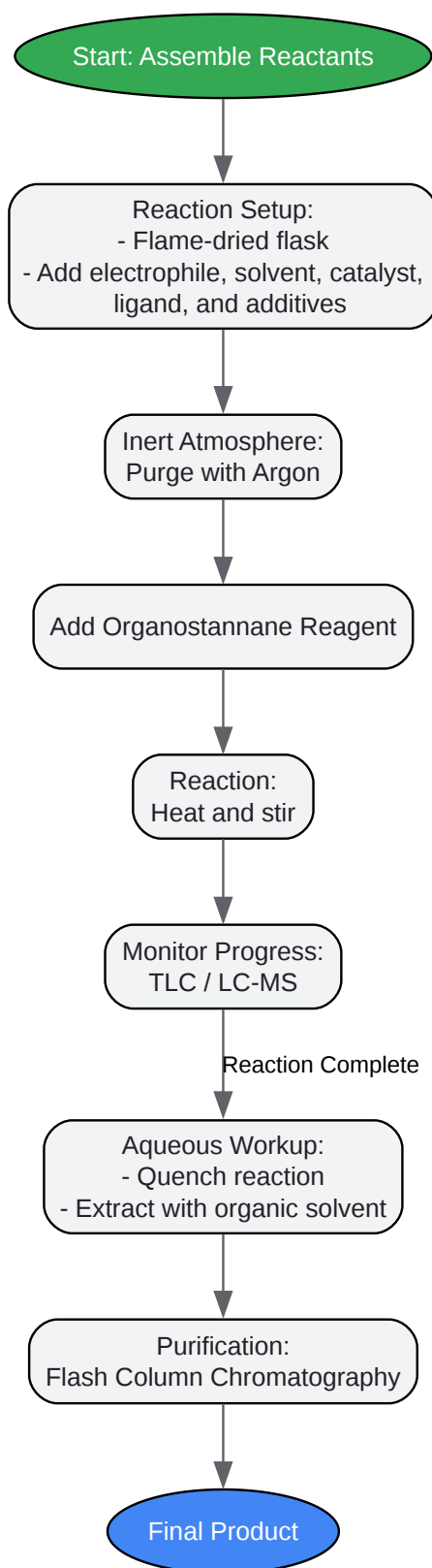
- Enol triflate

- Organotin reagent
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)
- Copper(I) iodide (CuI)
- Lithium chloride (LiCl)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a flame-dried round-bottom flask, add the enol triflate (1.0 eq) and anhydrous DMF.
- Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
- Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.
- Add the organotin reagent (1.15 eq) to the mixture.
- Heat the solution to 40 °C and stir.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction and transfer it to a separatory funnel containing an aqueous ammonia solution.
- Extract the product with a suitable organic solvent (e.g., hexane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude material by flash chromatography to obtain the coupled product.

Stille Coupling Experimental Workflow



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Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Heck Reaction with Ethylenyl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][9] When an **ethylenyl** (vinyl) halide is used, it couples with an alkene to generate a new, more substituted alkene, often with high stereoselectivity.[10] This reaction is a powerful method for the synthesis of dienes and styrenes.[11]

Quantitative Data for Heck Vinylation

Entry	Ethyl enyl Halid e	Alken e	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp. (°C)	Yield (%)	Refer ence
1	(E)- Bromo stilben e	n-Butyl acrylat e	Pd(OA c) ₂ (1.4)	SiPr	K ₂ CO ₃	DMF	100	96	[10]
2	Vinyl bromid e	Styren e	Pd(OA c) ₂ (10)	XantP hos (20)	Cs ₂ CO ₃	Benze ne	RT (Visibl e Light)	76	[12]
3	1- Iodocy clohex ene	Methyl acrylat e	Pd(OA c) ₂ (1)	P(o- tol) ₃ (2)	Et ₃ N	Aceton itrile	80	85	[11]
4	(Z)-1- Bromo -1- hexen e	Styren e	Pd(OA c) ₂ (3)	PPh ₃ (6)	Ag ₂ CO ₃	Toluen e	100	78	[11]
5	2- Bromo propen e	Ethyl acrylat e	Pd(OA c) ₂ (2)	-	NaOA c	DMF	100	90	[11]

Experimental Protocol: Heck Reaction of a Vinyl Bromide with an Acrylate

This protocol is a general representation based on typical conditions found in the literature.[\[10\]](#)
[\[11\]](#)

Materials:

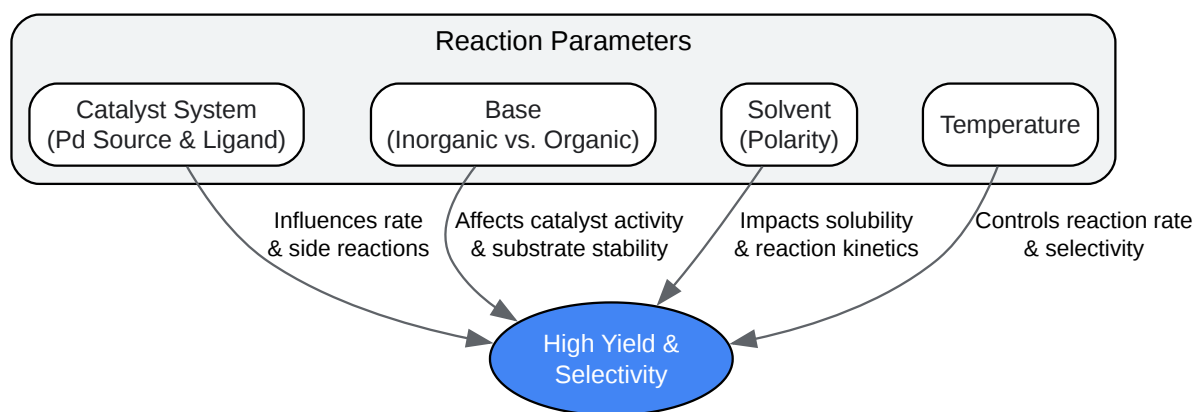
- Vinyl bromide
- Acrylate derivative (e.g., n-butyl acrylate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required)
- Base (e.g., potassium carbonate, triethylamine)
- Solvent (e.g., DMF, acetonitrile)

Procedure:

- In a reaction vessel, dissolve the vinyl bromide (1.0 eq) and the acrylate (1.2 eq) in the chosen solvent.
- Add the base (e.g., K_2CO_3 , 2.0 eq).
- Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%) and the ligand, if applicable.
- Degas the mixture by bubbling an inert gas through it for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
- Monitor the reaction's progress using TLC or GC-MS.
- Once the reaction is complete, cool it to room temperature and filter off any inorganic salts.
- Remove the solvent under reduced pressure.

- Perform an aqueous workup by adding water and extracting the product with an organic solvent.
- Dry the combined organic extracts, concentrate, and purify the product by column chromatography.

Logical Relationship in Heck Reaction Optimization



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Caption: Key parameters influencing the outcome of a Heck cross-coupling reaction.

Sonogashira Coupling with Ethylenyl Halides

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.^[13] This reaction is highly efficient for the synthesis of conjugated enynes, which are valuable building blocks in organic synthesis and materials science.^[14] The reaction is often carried out under mild, basic conditions.^[15]

Quantitative Data for Sonogashira Vinylation

Entry	Ethyl enyl Halide	Alkyne	Pd Catalyst (mol %)	Cu Catalyst (mol %)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
1	(E)-Iodostyrene	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (4)	Et ₃ N	THF	RT	95	[13]
2	Vinyl Bromide	Phenylacetylene	Pd(OAc) ₂ (40 ppm)	CuI (5)	K ₂ CO ₃	DMF	100	~60	[14]
3	2-Bromo-8-chloro-1-octene	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (2.5)	i-Pr ₂ NH	THF	RT	89	[13]
4	(Z)-1-Iodo-1-hexene	1-Octyne	Pd(PPh ₃) ₄ (3)	CuI (5)	n-BuNH ₂	Benzene	RT	91	[15]
5	1-Bromo-2-methyl-1-propene	Trimethylsilylacetylene	Pd(PPh ₃) ₄ (2)	CuI (1)	Et ₃ N	Benzene	50	88	[15]

Experimental Protocol: Sonogashira Coupling of a Vinyl Bromide with a Terminal Alkyne

This protocol is a general procedure based on established methods.[13]

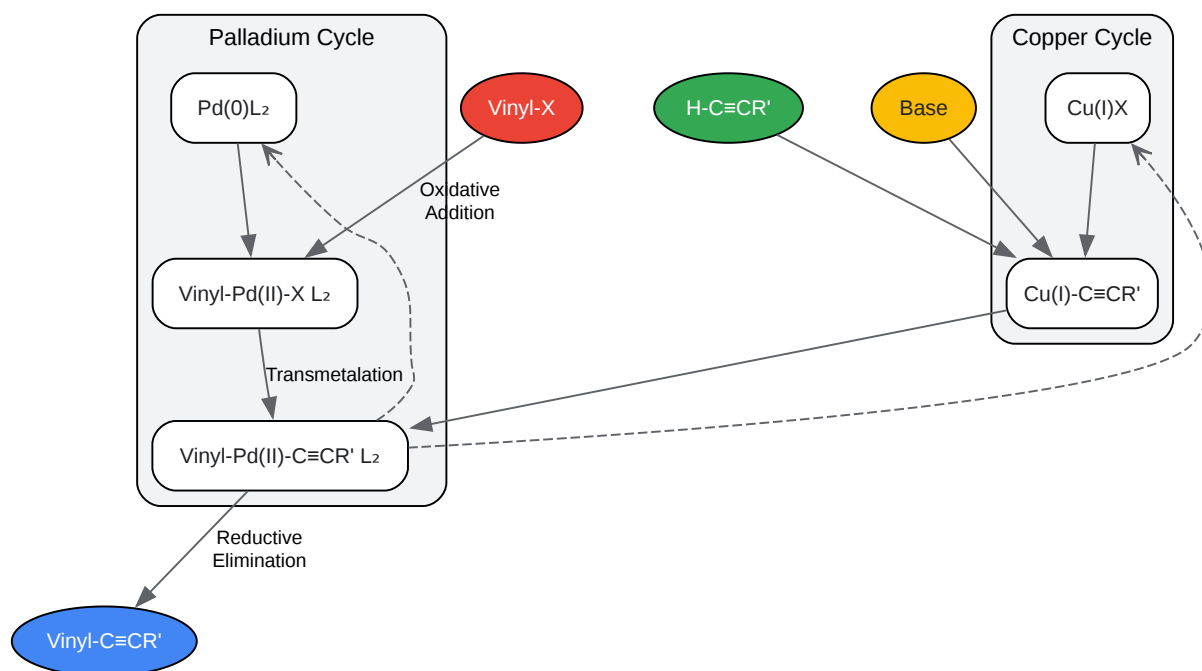
Materials:

- Vinyl bromide (e.g., 2-Bromo-8-chloro-1-octene)
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Base (e.g., diisopropylamine, triethylamine)
- Solvent (e.g., THF, DMF)

Procedure:

- To a solution of the vinyl bromide (1.0 eq) in the chosen solvent (e.g., THF), add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 eq) and the copper co-catalyst (e.g., CuI , 0.025 eq).
- Add the base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter it through a pad of Celite®.
- Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.
- Purify the resulting product by flash column chromatography on silica gel.

Sonogashira Reaction Signaling Pathway (Catalytic Cycle)



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Caption: The interconnected catalytic cycles in a copper-co-catalyzed Sonogashira reaction.

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